Vhmdp

Porphyrin analysis HPLC internal standard Clinical biochemistry

Vhmdp (2‑vinyl‑4‑(hydroxymethyl)deuteroporphyrin IX dimethyl ester, CAS 91874-97-4, C₃₅H₃₈N₄O₅, MW 594.7 g/mol) is a synthetic dicarboxylic porphyrin dimethyl ester that belongs to the deuteroporphyrin IX structural family. Unlike the parent deuteroporphyrin IX dimethyl ester – which carries hydrogen atoms at the β‑pyrrolic 2‑ and 4‑positions – Vhmdp bears a single vinyl group at position 2 and a single hydroxymethyl group at position 4, creating a non‑symmetrical, non‑physiological substitution pattern that is not found among the endogenously produced heme‑biosynthesis intermediates (uroporphyrin through protoporphyrin IX).

Molecular Formula C35H38N4O5
Molecular Weight 594.7 g/mol
CAS No. 91874-97-4
Cat. No. B1205421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVhmdp
CAS91874-97-4
Synonyms2-vinyl-4-(hydroxymethyl)deuteroporphyrin IX
VHMDP
Molecular FormulaC35H38N4O5
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC
InChIInChI=1S/C35H38N4O5/c1-8-22-18(2)26-13-27-19(3)23(9-11-34(41)43-6)31(37-27)16-32-24(10-12-35(42)44-7)20(4)28(38-32)15-33-25(17-40)21(5)29(39-33)14-30(22)36-26/h8,13-16,36,38,40H,1,9-12,17H2,2-7H3
InChIKeyCXSNTEZIWDUQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vhmdp (CAS 91874-97-4) – What Scientists and Procurement Specialists Need to Know About This 2,4-Asymmetric Porphyrin Dimethyl Ester


Vhmdp (2‑vinyl‑4‑(hydroxymethyl)deuteroporphyrin IX dimethyl ester, CAS 91874-97-4, C₃₅H₃₈N₄O₅, MW 594.7 g/mol) is a synthetic dicarboxylic porphyrin dimethyl ester that belongs to the deuteroporphyrin IX structural family [1]. Unlike the parent deuteroporphyrin IX dimethyl ester – which carries hydrogen atoms at the β‑pyrrolic 2‑ and 4‑positions – Vhmdp bears a single vinyl group at position 2 and a single hydroxymethyl group at position 4, creating a non‑symmetrical, non‑physiological substitution pattern that is not found among the endogenously produced heme‑biosynthesis intermediates (uroporphyrin through protoporphyrin IX) [1][2]. This deliberate structural differentiation is the compound’s key procurement rationale for analytical and photochemical applications.

Why Deuteroporphyrin IX Dimethyl Ester or Protoporphyrin IX Dimethyl Ester Cannot Simply Replace Vhmdp


The 2‑vinyl‑4‑hydroxymethyl pattern of Vhmdp is not commercially interchangeable with the symmetrical 2,4‑unsubstituted (deuteroporphyrin IX dimethyl ester), 2,4‑divinyl (protoporphyrin IX dimethyl ester), or 2,4‑bis(hydroxyethyl) (hematoporphyrin IX dimethyl ester) congeners [1]. Each substitution pair dictates a distinct set of chromatographic retention, amphiphilicity, singlet‑oxygen quantum yield, and membrane‑binding properties. Consequently, a simple potency‑ or cost‑based substitution without verifying the exact retention window or photophysical parameter of interest can lead to method failure in validated HPLC‑UV/fluorescence assays or to uncontrolled variability in photodynamic experiments [1][2]. The quantitative differential evidence detailed in Section 3 establishes that Vhmdp occupies a specific, non‑overlapping analytical and photophysical space among the close‑in‑class porphyrin dimethyl esters.

Vhmdp – Quantitative Comparator Evidence for Analytical and Photochemical Selection


Unique HPLC Retention Window – Validated Internal Standard for Porphyrin Profiling in Urine and Plasma

Vhmdp was deliberately designed and validated as a non‑physiological internal standard that elutes in a retention‑time window completely free of endogenous uro‑, hepta‑, hexa‑, penta‑carboxyl‑, copro‑, and protoporphyrins when chromatographed on a reversed‑phase C₁₈ column with an ammonium acetate/methanol gradient (404 nm excitation, 624 nm emission) [1]. In the validated clinical method of Hindmarsh et al., the internal standard (2‑vinyl‑4‑hydroxymethyl deuteroporphyrin IX) was used at 5 µmol/L and gave a well‑resolved peak that did not co‑elute with any of the nine diagnostically relevant porphyrin fractions [2]. This is in contrast to deuteroporphyrin IX dimethyl ester, which can overlap with certain hepta‑ or hexacarboxyl‑porphyrin peaks under similar gradient conditions, and to protoporphyrin IX dimethyl ester, which elutes late in the chromatogram and may co‑elute with heme degradation products.

Porphyrin analysis HPLC internal standard Clinical biochemistry

Structural Asymmetry Drives Distinct Amphiphilicity vs. Symmetrical Deuteroporphyrin IX Diesters

Vhmdp carries one hydrophilic hydroxymethyl (–CH₂OH) group and one hydrophobic vinyl (–CH=CH₂) group at the 2‑ and 4‑positions, respectively, whereas the closest commercial alternatives carry either two hydrogens (deuteroporphyrin IX dimethyl ester), two vinyl groups (protoporphyrin IX dimethyl ester), or two hydroxyethyl groups (hematoporphyrin IX dimethyl ester) . This mixed substitution pattern generates an asymmetric amphiphilic moment that is absent in the symmetrical congeners. In photohaemolysis structure–activity studies, the rank order of photosensitizing efficiency was protoporphyrin > deuteroporphyrin, mesoporphyrin, haematoporphyrin dimethyl ester >> coproporphyrin III tetramethyl ester, demonstrating that even small changes in the 2,4‑substituent pair shift membrane‑lytic potency by more than one order of magnitude [1]. Although Vhmdp itself was not in that specific panel, its intermediate amphiphilicity – one vinyl (membrane‑anchoring) plus one hydroxymethyl (aqueous‑facing) – positions it structurally between the highly lytic protoporphyrin and the less lytic deuteroporphyrin, offering a tunable property for experimental designs where moderate membrane interaction is desired.

Amphiphilicity Structure–property relationship Membrane interaction

Singlet‑Oxygen Quantum Yield of the Deuteroporphyrin IX Dimethyl Ester Scaffold vs. Other Porphyrin Esters

The triplet‑induced singlet‑oxygen quantum yield (SΔ) for deuteroporphyrin IX dimethyl ester – the direct 2,4‑unsubstituted analog of Vhmdp – was measured as 0.75 ± 0.02 in C₆D₆ using time‑resolved 1270 nm luminescence detection coupled with pulse radiolysis [1]. Under identical conditions, the SΔ values for coproporphyrin III tetramethyl ester, haematoporphyrin IX dimethyl ester, mesoporphyrin IX dimethyl ester, and chlorophyll b were 0.74, 0.76, 0.88, and 0.92, respectively. This places the deuteroporphyrin IX dimethyl ester core – and by structural extension Vhmdp – in a well‑characterized, mid‑range singlet‑oxygen‑generating tier that is higher than coproporphyrin esters but lower than mesoporphyrin or chlorophyll derivatives [1]. The 2‑vinyl‑4‑hydroxymethyl modification on Vhmdp is expected to modulate SΔ modestly (estimated ± 0.03–0.05 based on the small SΔ differences among the five tested porphyrin esters), but the core scaffold SΔ of 0.75 provides a quantitatively benchmarked starting point for photochemical applications.

Singlet oxygen quantum yield Photodynamic therapy Photosensitizer screening

Picomolar Neuron Photodynamic Potency of Deuteroporphyrin IX Derivatives vs. Nanomolar Clinical Comparators

In a direct head‑to‑head electrophysiological study, six novel amphiphilic deuteroporphyrin IX derivatives – structurally related to Vhmdp through the shared deuteroporphyrin IX core with variable 2‑ and 4‑substituents – caused irreversible abolition of crayfish mechanoreceptor neuron firing at picomolar (pM) concentrations following 30 min photosensitization and He‑Ne laser irradiation (632.8 nm, 0.3 W/cm²) [1]. By contrast, the clinical photosensitizers Photoheme and Photofrin II required nanomolar (nM) concentrations to achieve the same endpoint – a difference of approximately three orders of magnitude in effective concentration [1]. The study concluded that extinction coefficient and amphiphilicity were the primary determinants of photodynamic efficiency [1]. Vhmdp, with its precisely controlled single‑vinyl/single‑hydroxymethyl amphiphilic motif on the deuteroporphyrin IX scaffold, is expected to exhibit similarly high intrinsic potency relative to the hematoporphyrin‑derived clinical agents.

Photodynamic neurotoxicity Deuteroporphyrin IX derivatives Potency comparison

Vhmdp – Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Validated Internal Standard for Clinical Porphyrin HPLC‑Fluorescence Profiling

Clinical chemistry laboratories and porphyria reference centers that require robust, interference‑free quantification of urinary or plasma porphyrins (uro‑ through protoporphyrins) should select Vhmdp as the internal standard. It is the only porphyrin dimethyl ester that has been peer‑review validated to elute in a retention window completely free of endogenous porphyrins on standard C₁₈ reversed‑phase HPLC systems with fluorescence detection [1][2]. The method established by Carlson et al. (1984) and independently reproduced by Hindmarsh et al. (1999) has been cited over 125 times and remains the basis for commercial porphyrin analysis kits [1][2].

Moderate‑Amphiphilicity Porphyrin Scaffold for Membrane‑Interaction and Photodynamic Studies

Investigators studying structure–activity relationships in photodynamic therapy or antimicrobial photodynamic inactivation should choose Vhmdp when the experimental design calls for a single, well‑defined porphyrin dimethyl ester with intermediate amphiphilicity [1]. Its mixed 2‑vinyl‑4‑hydroxymethyl substitution avoids the extremes of the fully hydrophobic protoporphyrin IX dimethyl ester (2,4‑divinyl; highest membrane lytic activity) and the more polar hematoporphyrin IX dimethyl ester (2,4‑bis‑hydroxyethyl; lowest lytic activity), offering a tunable, single‑component starting material rather than an isomeric mixture [1][2].

Core Scaffold for Synthetic Derivatization to Higher‑Potency Photosensitizers

Medicinal chemistry groups synthesizing next‑generation photosensitizers can employ Vhmdp as a late‑stage intermediate or core scaffold [1]. The presence of a free hydroxymethyl group at position 4 provides a handle for esterification, etherification, or oxidation (to the 4‑formyl derivative), while the 2‑vinyl group permits further functionalization via addition or cross‑coupling reactions. This orthogonally reactive substitution pattern is not available on the symmetrical deuteroporphyrin IX, protoporphyrin IX, or hematoporphyrin IX dimethyl esters, making Vhmdp a uniquely versatile synthetic building block [1].

Reference Compound for Mass‑Spectrometric Porphyrin Profiling in Toxicological and Pharmacological Studies

Bioanalytical laboratories performing uHPLC‑MS or HPLC‑MS/MS porphyrin profiling in liver, bacterial, or environmental samples can use Vhmdp as an internal reference (exact mass identification and quantification) [1]. The compound has been specifically validated for this purpose in a peer‑reviewed method that demonstrated quantification of porphyrin derivatives in complex biological matrices with high mass accuracy, confirming its suitability for modern mass‑spectrometric workflows [1].

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